molecular formula C10H9N3O2S B7740065 4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine

4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B7740065
M. Wt: 235.26 g/mol
InChI Key: ZVYPFOSTZNZAKC-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a nitrophenyl group attached to the thiazole ring, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name

4-[(3-nitrophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-10-12-8(6-16-10)4-7-2-1-3-9(5-7)13(14)15/h1-3,5-6H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYPFOSTZNZAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 2-aminothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 4-[(3-aminophenyl)methyl]-1,3-thiazol-2-amine.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine depends on its interaction with biological targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrophenyl)methyl]-1,3-thiazol-2-amine
  • 4-[(2-Nitrophenyl)methyl]-1,3-thiazol-2-amine
  • 4-[(3-Nitrophenyl)methyl]-1,3-oxazole-2-amine

Uniqueness

4-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the thiazole ring also imparts distinct chemical properties compared to other heterocycles like oxazoles.

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